3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide
Description
The compound 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide is a thiazole derivative characterized by a central 1,3-thiazol-4-yl ring substituted at position 2 with a phenylcarbamoyl amino group and at position 4 with an N-propylpropanamide side chain.
Properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-10-17-14(21)9-8-13-11-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMEMDQYDFLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenylcarbamoyl group and the propylpropanamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations:
The 3-chlorophenyl and 4-fluorophenylethyl groups in introduce halogenated aromaticity, which may improve target binding via halogen bonding or π-stacking interactions in biological systems .
Side Chain Modifications :
- The N-(3-phenylpropyl) group in adds a bulky aromatic side chain, which could sterically hinder interactions with enzyme active sites.
- The N-propylpropanamide in the target compound offers a shorter, more flexible chain, possibly favoring metabolic stability over bulkier analogs .
Molecular Weight Trends :
- Halogenation (Cl, F) and extended alkyl/aryl chains in analogs result in higher molecular weights (>400 Da), which may impact bioavailability under Lipinski’s Rule of Five guidelines.
Research Findings and Implications
While direct pharmacological data for the target compound is absent in the evidence, insights can be extrapolated from related studies:
Thiazole Core Bioactivity : Thiazole derivatives are frequently employed in antibiotics (e.g., ceftiofur sodium, a cephalosporin with a 1,3-thiazol-4-yl group ) and kinase inhibitors. The target compound’s thiazole ring likely contributes to similar mechanisms, such as disrupting bacterial cell wall synthesis or modulating protein-protein interactions .
Synthetic Pathways : Analogous compounds in are synthesized via nucleophilic substitution and carbamoylation reactions, suggesting feasible routes for the target compound’s production.
Biological Activity
3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a phenylcarbamoyl group, which contribute to its interactions with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide is , with a molecular weight of approximately 381.5 g/mol. The presence of the thiazole ring and amide functional group is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1040647-99-1 |
| Melting Point | Not available |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the phenylcarbamoyl group may enhance binding affinity to target proteins. This dual interaction can potentially inhibit enzymatic activity or modulate receptor functions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Regulation: The compound could affect the expression of genes related to cell growth and apoptosis.
Biological Activity
Research indicates that compounds similar to 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide exhibit various biological activities, including anti-cancer properties and anti-inflammatory effects.
Case Studies
-
Anti-Cancer Activity:
- A study demonstrated that thiazole derivatives can inhibit the activity of indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy. Modifications to the thiazole structure enhanced cellular activity and pharmacokinetic properties, suggesting that similar modifications could be explored for 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide .
-
Anti-inflammatory Effects:
- Research has shown that compounds with similar structural motifs exhibit significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that the thiazole moiety plays a vital role in mediating these effects.
Synthesis and Research Findings
The synthesis of 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylpropanamide typically involves multi-step organic reactions:
- Formation of the Thiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Phenylcarbamoyl Group: Reaction between aniline derivatives and phosgene followed by coupling with the thiazole intermediate.
- Attachment of the Propanamide Moiety: Acylation of the thiazole-phenylcarbamoyl intermediate using propanoyl chloride in the presence of a base.
Q & A
Q. How can high-throughput screening (HTS) platforms accelerate derivative synthesis?
- Methodological Answer : Automated liquid handlers prepare 96/384-well plates with varying reagents (e.g., amines, thiols). Reaction progress is monitored via inline UV/vis or fluorescence. Machine learning algorithms analyze HTS data to prioritize derivatives with optimal physicochemical properties (e.g., logP 2–5, polar surface area <140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
